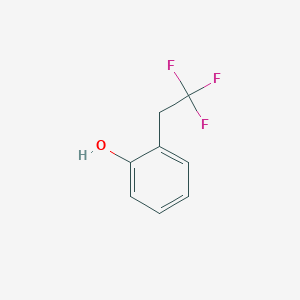2-(2,2,2-Trifluoroethyl)phenol
CAS No.: 440659-12-1
Cat. No.: VC5522476
Molecular Formula: C8H7F3O
Molecular Weight: 176.138
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 440659-12-1 |
|---|---|
| Molecular Formula | C8H7F3O |
| Molecular Weight | 176.138 |
| IUPAC Name | 2-(2,2,2-trifluoroethyl)phenol |
| Standard InChI | InChI=1S/C8H7F3O/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4,12H,5H2 |
| Standard InChI Key | USRHJLBPRGSTRN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CC(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
2-(2,2,2-Trifluoroethyl)phenol (C₈H₇F₃O) consists of a phenol group (-OH) para-substituted with a trifluoroethyl (-CH₂CF₃) chain. The molecular weight is 176.14 g/mol, and its SMILES notation is C1=CC=C(C(=C1)CC(F)(F)F)O, reflecting the benzene ring with hydroxyl and trifluoroethyl substituents . The trifluoroethyl group introduces significant electron-withdrawing effects, altering the compound’s reactivity relative to non-fluorinated phenols. X-ray crystallography data are unavailable in the provided sources, but analogous fluorinated phenols often exhibit planar aromatic rings with bond angles distorted by fluorine’s electronegativity .
The compound’s solubility in chloroform, DMSO, and methanol is inferred from structurally similar fluorophenols . Its pKa is estimated to align with phenol derivatives (≈10), though the trifluoroethyl group may slightly lower it due to electron withdrawal .
Synthesis and Manufacturing
-
Friedel-Crafts Alkylation: Reacting phenol with trifluoroethyl halides in the presence of Lewis acids like AlCl₃ .
-
Nucleophilic Aromatic Substitution: Introducing the trifluoroethyl group via SNAr mechanisms on activated aromatic rings .
-
Reductive Methods: Reducing trifluoroacetylated precursors using agents like LiAlH₄ .
Industrial-scale production likely involves optimized Friedel-Crafts routes, though yield and purity data remain undisclosed. The patent CN1962603A , while focused on 2-(2,2,2-trifluoroethoxy)phenol, suggests that similar fluorination techniques could be adapted for the ethyl variant.
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound’s fluorinated structure enhances metabolic stability, making it valuable in drug discovery. It may serve as a precursor for:
-
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Fluorinated phenols are common in COX-2 inhibitors .
-
Antimicrobial Agents: The CF₃ group improves membrane permeability in antibacterial compounds .
Agrochemical Development
In agrochemicals, 2-(2,2,2-trifluoroethyl)phenol could contribute to herbicides or pesticides, leveraging fluorine’s ability to resist degradation .
Material Science
Fluorinated phenols are used in polymer synthesis to enhance thermal and chemical resistance .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H303: Harmful if swallowed | Avoid ingestion | |
| H313: Skin irritation | Wear protective gloves | |
| H333: Inhalation risk | Use in ventilated areas |
Recommended storage conditions include refrigeration at -4°C for short-term and -20°C for long-term preservation . Spills should be managed using absorbent materials and disposed of via certified waste handlers .
| Supplier | Purity | Price (USD) | Packaging | Source |
|---|---|---|---|---|
| BioFount | 95% | $220 | 25 mg | |
| ChemShuttle | 95% | $180 | 50 mg | |
| Career Henan Chemical | 99% | $7/kg | 1 kg |
Prices vary significantly by quantity and supplier, with bulk purchases (e.g., 1 kg) costing substantially less per gram .
Research Directions and Gaps
Current literature lacks detailed pharmacokinetic or toxicological studies on 2-(2,2,2-trifluoroethyl)phenol. Future research should prioritize:
-
Synthetic Optimization: Improving yield and scalability of production methods.
-
Biological Screening: Evaluating antimicrobial, anticancer, or anti-inflammatory activity.
-
Environmental Impact: Assessing biodegradation and ecotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume